

Spectroscopic and Synthetic Profile of Ethyl 3-hydrazinylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ethyl 3-hydrazinylbenzoate**

Cat. No.: **B1342943**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a validated synthetic route for **Ethyl 3-hydrazinylbenzoate** (CAS No: 90556-87-9). This compound serves as a key intermediate in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and drug development. The following sections present its known spectroscopic data, a detailed experimental protocol for its preparation, and a logical workflow for its analysis.

Spectroscopic Data

The spectroscopic data for **Ethyl 3-hydrazinylbenzoate** is summarized below. While experimental ¹H NMR data is available, experimental ¹³C NMR, IR, and Mass Spectrometry data for this specific compound are not widely reported in the literature. Therefore, predicted data and analysis of analogous compounds are provided to offer a comprehensive profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **Ethyl 3-hydrazinylbenzoate**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment	Data Source
10.30	s	-	2H	-NH ₂	Experimental[1]
7.58-7.50	m	-	2H	Ar-H	Experimental[1]
7.43	t	7.8	1H	Ar-H	Experimental[1]
7.22	d	7.6	1H	Ar-H	Experimental[1]
4.30	q	7.1	2H	-O-CH ₂ -CH ₃	Experimental[1]
1.31	t	7.1	3H	-O-CH ₂ -CH ₃	Experimental[1]

Note: The spectrum was recorded in DMSO-d₆ at 400 MHz.[[1](#)]

Table 2: Predicted ¹³C NMR Spectroscopic Data for **Ethyl 3-hydrazinylbenzoate**

Chemical Shift (δ) ppm	Assignment
~165	C=O (ester)
~150	C-NHNH ₂
~130	Aromatic CH
~129	Aromatic C-CO
~120	Aromatic CH
~118	Aromatic CH
~115	Aromatic CH
~61	-O-CH ₂ -
~14	-CH ₃

Note: Predicted values are based on computational models and analysis of similar structures, such as ethyl 3-aminobenzoate and other phenylhydrazine derivatives. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Table 3: Predicted and Analogous IR Absorption Bands for **Ethyl 3-hydrazinylbenzoate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	N-H stretching (hydrazinyl group)
3100-3000	Medium	Aromatic C-H stretching
2980-2850	Medium	Aliphatic C-H stretching (ethyl group)
~1715	Strong	C=O stretching (ester)
1620-1580	Medium-Strong	C=C stretching (aromatic ring)
~1250	Strong	C-O stretching (ester)

Note: The predicted data is based on typical vibrational frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS)

The expected mass spectrum of **Ethyl 3-hydrazinylbenzoate** would show a molecular ion peak corresponding to its molecular weight.

Table 4: Mass Spectrometry Data for **Ethyl 3-hydrazinylbenzoate**

m/z	Interpretation
180.09	$[M]^+$ (Molecular Ion)
151.08	$[M - C_2H_5]^+$
135.05	$[M - OC_2H_5]^+$
121.06	$[M - C_2H_5O_2]^+$
106.07	$[C_7H_8N]^+$

Note: The fragmentation pattern is predicted based on the structure of the molecule. The molecular formula is $C_9H_{12}N_2O_2$ and the exact mass is 180.0899 g/mol .

Experimental Protocols

The following section details the synthetic procedure for **Ethyl 3-hydrazinylbenzoate** and the general methods for acquiring the spectroscopic data.

Synthesis of Ethyl 3-hydrazinylbenzoate

This synthesis is adapted from a procedure described in patent literature.[\[1\]](#)

Reaction Scheme:

Materials:

- Ethyl 3-aminobenzoate

- Sodium nitrite (NaNO₂)
- Hydrochloric acid (HCl), 6N
- Stannous chloride monohydrate (SnCl₂·H₂O)
- Sodium hydroxide (NaOH), 30% solution
- Ethyl acetate (EtOAc)
- Water (H₂O)
- Ice

Procedure:

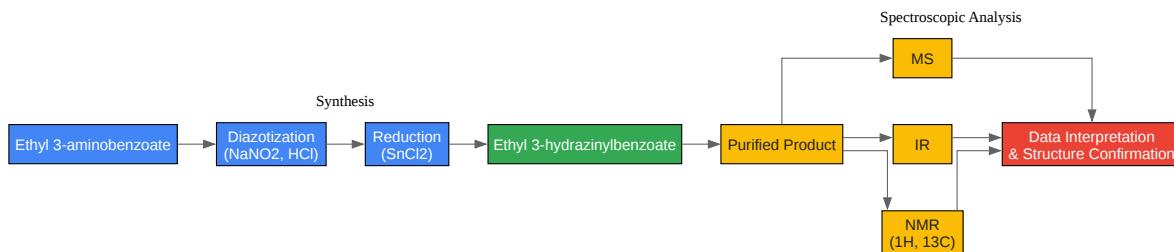
- A suspension of ethyl 3-aminobenzoate (3.30 g, 20.0 mmol) in 6N HCl (30 mL) is cooled in an ice bath with stirring.
- A solution of NaNO₂ (1.52 g, 22.0 mmol) in H₂O (10 mL) is added dropwise to the suspension over 10 minutes, maintaining the temperature at 0 °C.
- The reaction mixture is stirred for an additional 30 minutes at 0 °C.
- A suspension of SnCl₂·H₂O (9.0 g, 40.0 mmol) in 6N HCl (30 mL) is then added slowly to the reaction mixture.
- The resulting suspension is stirred at 0 °C for 2 hours.
- The pH of the mixture is adjusted to 9-10 by the addition of a 30% NaOH solution.
- The product is extracted with EtOAc (2 x 300 mL).
- The organic layers are combined, and the mixture is filtered.
- The solid product is dried under reduced pressure to yield **Ethyl 3-hydrazinylbenzoate** as a yellow solid (3.30 g, 91.7% yield).[1]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
- The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
- Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy:


- IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Samples can be analyzed as a KBr pellet, a thin film on a salt plate (for oils), or using an Attenuated Total Reflectance (ATR) accessory for solids.
- Absorbance is measured in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

- Mass spectra are obtained using a mass spectrometer, with common ionization techniques being Electron Ionization (EI) or Electrospray Ionization (ESI).
- High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **Ethyl 3-hydrazinylbenzoate**.

[Click to download full resolution via product page](#)

Caption: Synthesis and Spectroscopic Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Ethyl 3-hydrazinylbenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1342943#spectroscopic-data-nmr-ir-ms-of-ethyl-3-hydrazinylbenzoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com